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Compound of Interest

Compound Name:
5-Bromo-3-(4-methoxyphenyl)-1,2-

oxazole

CAS No.: 51726-00-2

Cat. No.: B1442126

Get Quote

Core Chemical Philosophy: The "Sigma-Hole"
Advantage
The biological potency of brominated isoxazoles is not merely a result of increased molecular

weight. It is driven by halogen bonding (XB).[1][2] Unlike fluorine (which is electron-rich and

repels nucleophiles), bromine on an isoxazole ring exhibits a positive electrostatic potential cap

(the

-hole) along the C-Br bond axis.[1]

Mechanism: This positive region acts as a Lewis acid, forming highly directional non-covalent

bonds with Lewis bases (e.g., backbone carbonyl oxygens, histidine nitrogens) in protein

active sites.[1]

Lipophilicity: Bromination significantly increases

, enhancing membrane permeability—critical for antimicrobial (cell wall penetration) and
neurological (Blood-Brain Barrier penetration) applications.[1]
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DOT Diagram: SAR & Halogen Bonding Logic
The following diagram illustrates the causal relationship between bromination and biological

efficacy.
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Figure 1: Mechanistic flow from chemical modification (bromination) to biological interaction

modes.[1]

Therapeutic Applications & Quantitative Data
A. Antimicrobial & Antifungal Activity
Brominated isoxazoles, particularly 3,5-disubstituted-4-bromoisoxazoles, show enhanced

activity against Gram-positive bacteria and fungi compared to their non-halogenated

counterparts.[1] The bromine atom facilitates penetration through the peptidoglycan layer.

Comparative Potency Data (Synthesized from Field Data)
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Compound
Class

Target
Organism

Activity Metric Value Range
Reference
Standard

4-Bromo-3,5-

diarylisoxazole

S. aureus (Gram

+)
MIC 4 - 16 µg/mL

Ciprofloxacin

(0.5-2 µg/mL)

Tyrosol-

Isoxazole Hybrid

C. albicans

(Fungi)
MIC 16 - 24 µg/mL

Fluconazole (0.5-

64 µg/mL)

Bromophenol-

Isoxazole
E. faecalis MIC 8 - 32 µg/mL

Ampicillin (1-4

µg/mL)

Non-Brominated

Analog
S. aureus MIC > 64 µg/mL (Inactive Control)

Expert Insight: The "sweet spot" for antimicrobial activity is often a 4-bromo substituent

combined with a 3-aryl group containing electron-donating groups (e.g., -OMe).[1] This

combination balances solubility with the lipophilicity required for cell entry.

B. Anticancer Activity (Kinase Inhibition)
Brominated isoxazoles function as ATP-competitive inhibitors.[1] The isoxazole nitrogen often

binds to the hinge region of kinases (e.g., VEGFR, Akt), while the bromine atom occupies

hydrophobic pockets, displacing water and locking the ligand in place via halogen bonding.

Key Pathway: Inhibition of the PI3K/Akt/mTOR pathway, leading to apoptosis in leukemia

(K562) and breast cancer (MCF-7) cell lines.[1]

Potency: IC

values for optimized brominated derivatives often range from 0.5 µM to 10 µM.[1]

C. Neurological Potential (AMPA/GABA Modulation)
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While standard isoxazoles (e.g., AMPA, Muscimol) are classic glutamate/GABA receptor

ligands, bromination at the C-4 position of the isoxazole ring (or on the side chain) drastically

alters receptor subtype selectivity.[1]

Mechanism: 4-Bromohomoibotenic acid analogs act as potent agonists/antagonists at

specific AMPA receptor subunits, potentially useful for studying excitotoxicity or developing

anticonvulsants.[1]

Experimental Protocol: Synthesis & Evaluation
This protocol describes the synthesis of a 4-bromo-3,5-dimethylisoxazole derivative and its

validation via an antimicrobial assay.[1] This workflow is designed to be self-validating: the

appearance of a specific precipitate confirms the reaction progress.[1]

Phase 1: Regioselective Synthesis & Bromination
Reagents: Acetylacetone, Hydroxylamine hydrochloride, N-Bromosuccinimide (NBS),

Chloroform.[1]

Cyclization (Isoxazole Core Formation):

Dissolve acetylacetone (10 mmol) in ethanol.

Add hydroxylamine hydrochloride (10 mmol) and reflux for 2 hours.

Validation Point: Monitor TLC (Hexane:EtOAc 3:1).[1][3] Disappearance of the diketone

spot indicates formation of 3,5-dimethylisoxazole.[1]

Remove solvent in vacuo to yield the oil product.

Bromination (The Critical Step):

Dissolve the crude 3,5-dimethylisoxazole in

(20 mL).

Add N-Bromosuccinimide (NBS) (11 mmol) slowly at

to prevent poly-bromination.
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Stir at room temperature for 12 hours.

Causality: NBS provides a controlled source of

. The electron-rich C-4 position of the isoxazole ring attacks the electrophilic bromine.[1]

Work-up: Wash with water to remove succinimide (water-soluble byproduct).[1] Dry

organic layer over

.[1]

Purification: Recrystallize from ethanol. The 4-bromo derivative typically crystallizes as

white/yellowish needles.[1]

Phase 2: Biological Validation (MIC Assay)[1]
Protocol: Broth Microdilution Method (CLSI Standard).

Inoculum Prep: Adjust S. aureus culture to

McFarland standard (

CFU/mL).

Dilution: Prepare serial 2-fold dilutions of the synthesized 4-bromoisoxazole in

DMSO/Mueller-Hinton Broth (Range: 128 µg/mL to 0.25 µg/mL).

Incubation: Add 100 µL inoculum to each well. Incubate at

for 24 hours.

Readout: The MIC is the lowest concentration showing no visible turbidity.

Control: DMSO only (growth control) and Ciprofloxacin (positive control).[1]

DOT Diagram: Experimental Workflow
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Figure 2: Step-by-step synthesis and validation workflow for 4-bromoisoxazole derivatives.

Future Outlook: PROTACs & Fragment-Based
Design
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The future of brominated isoxazoles lies in Fragment-Based Drug Discovery (FBDD).[1] The 4-

bromoisoxazole unit is an ideal "fragment" because:

Low Molecular Weight: (<200 Da) allowing room for growing the molecule.[1]

Specific Binding: The bromine provides a high-quality "anchor" point via halogen bonding.[1]

Linker Attachment: The C-3 and C-5 positions are easily functionalized to attach linkers for

PROTACs (Proteolysis Targeting Chimeras), where the isoxazole recruits a target protein

(e.g., BRD4) for degradation.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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